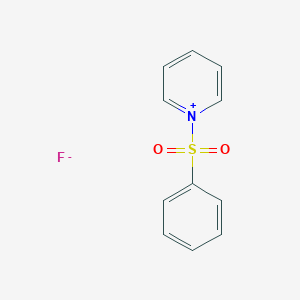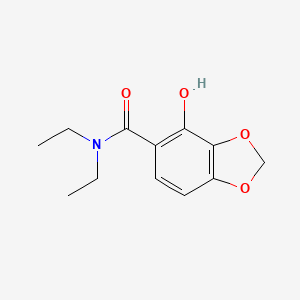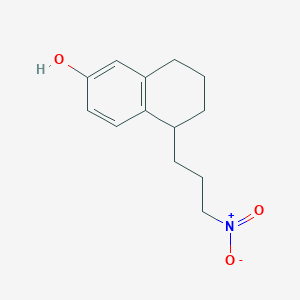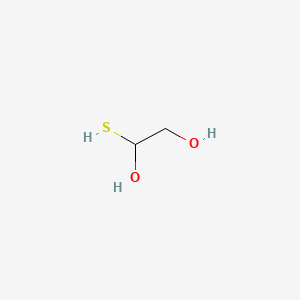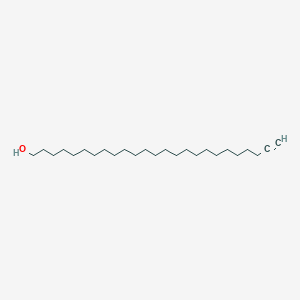![molecular formula C33H44O4 B14282965 12-[Bis(4-methoxyphenyl)(phenyl)methoxy]dodecan-1-OL CAS No. 158665-28-2](/img/structure/B14282965.png)
12-[Bis(4-methoxyphenyl)(phenyl)methoxy]dodecan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-[Bis(4-methoxyphenyl)(phenyl)methoxy]dodecan-1-OL is an organic compound characterized by its complex structure, which includes multiple aromatic rings and a long aliphatic chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 12-[Bis(4-methoxyphenyl)(phenyl)methoxy]dodecan-1-OL typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of bis(4-methoxyphenyl)methanone with (4-bromophenyl)(phenyl)methanone in the presence of zinc powder and anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere . The reaction mixture is then subjected to various purification steps, including extraction with dichloromethane and drying with anhydrous magnesium sulfate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated purification systems to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
12-[Bis(4-methoxyphenyl)(phenyl)methoxy]dodecan-1-OL can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
12-[Bis(4-methoxyphenyl)(phenyl)methoxy]dodecan-1-OL has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 12-[Bis(4-methoxyphenyl)(phenyl)methoxy]dodecan-1-OL involves its interaction with specific molecular targets and pathways. The compound’s aromatic rings and aliphatic chain allow it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
12-[Bis(4-methoxyphenyl)(phenyl)methoxy]dodecan-1-OL is unique due to its specific structure, which includes a long aliphatic chain and multiple aromatic rings. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
158665-28-2 |
|---|---|
Fórmula molecular |
C33H44O4 |
Peso molecular |
504.7 g/mol |
Nombre IUPAC |
12-[bis(4-methoxyphenyl)-phenylmethoxy]dodecan-1-ol |
InChI |
InChI=1S/C33H44O4/c1-35-31-22-18-29(19-23-31)33(28-16-12-11-13-17-28,30-20-24-32(36-2)25-21-30)37-27-15-10-8-6-4-3-5-7-9-14-26-34/h11-13,16-25,34H,3-10,14-15,26-27H2,1-2H3 |
Clave InChI |
ACJUBFJWQJKHEK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCCCCCCCCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(4-Methoxyphenyl)ethenyl]thiophene](/img/structure/B14282884.png)
![1-{[2-(4-Chlorophenyl)-3-ethyloxetan-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B14282890.png)
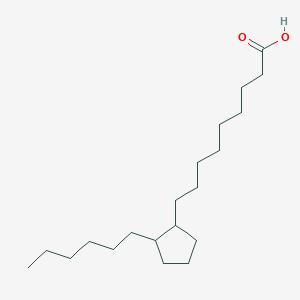
![1,1'-[1,2-Phenylenebis(methylene)]bis(thiolan-1-ium) dichloride](/img/structure/B14282913.png)
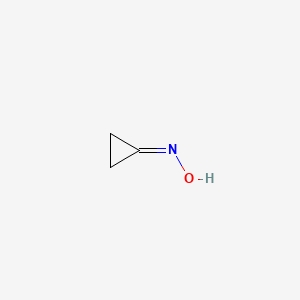
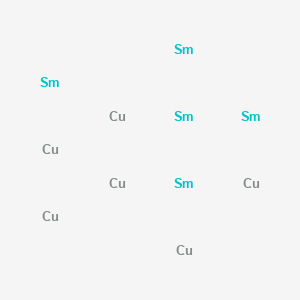
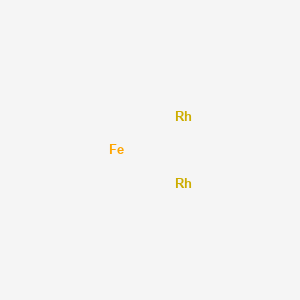
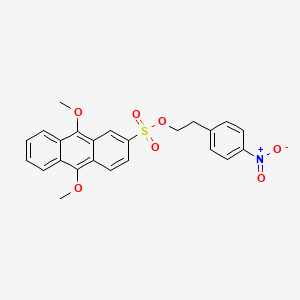
![[(1-Chlorohex-1-en-1-yl)selanyl]benzene](/img/structure/B14282941.png)
